
9-(2-C-Methyl-beta-D-ribofuranosyl)-6-(methylsulfanyl)-9H-purine
概要
説明
The compound “9-(2-C-Methyl-beta-D-ribofuranosyl)-6-(methylsulfanyl)-9H-purine” is a purine derivative. Purines are biologically significant compounds, and their derivatives often play crucial roles in cellular processes .
Molecular Structure Analysis
The molecular structure of the compound would likely consist of a purine ring system attached to a 2-C-Methyl-beta-D-ribofuranosyl group and a methylsulfanyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, purine derivatives generally undergo reactions such as alkylation, acylation, and various redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific groups attached to the purine ring. Factors such as polarity, solubility, and reactivity would be influenced by these groups .科学的研究の応用
Chemical Synthesis and Modification
- Novel Derivatives Synthesis : Studies have explored the synthesis of new derivatives by modifying the methylsulfonyl and methylthio moieties, highlighting the compound's versatility as a precursor for developing various purine nucleosides with potential biological activities (Yamane et al., 1980), (Wise & Townsend, 1986).
- Complex Formation : Research into the association of purine derivatives with other molecules, such as riboflavin derivatives, has been conducted to understand their complex formation and potential applications in biochemical processes (Kyōgoku & Yu, 1969).
Biological Activity and Potential Applications
- Antiviral Activity : Some studies focus on the development of purine nucleosides for antiviral applications. For instance, conjugates of 9-(β-D-ribofuranosyl)purine-8-thiones with various substituents have been synthesized and evaluated for their anti-HCV activity, showing promising results as potential leads for viral eradication (Hwu et al., 2011).
- Immunotherapeutic Potential : The synthesis of 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines, as potential immunotherapeutic agents, indicates the compound's relevance in exploring new therapeutic avenues. These analogues were prepared to assess their immunomodulatory effects, contributing valuable insights into the development of novel immunotherapeutic agents (Nagahara et al., 1990).
Methodological Advances
- Enzyme-linked Immunosorbent Assay (ELISA) : The development of a highly specific ELISA for detecting and quantifying cytokinins in plant extracts demonstrates the application of purine derivatives in analytical biochemistry. This assay allows for the sensitive detection of cytokinins, facilitating research into plant hormones and their roles in plant physiology (Strnad et al., 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c1-12(19)8(18)6(3-17)20-11(12)16-5-15-7-9(16)13-4-14-10(7)21-2/h4-6,8,11,17-19H,3H2,1-2H3/t6-,8-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEIGUBXMDWQAE-YUTYNTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3SC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3SC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10414937 | |
| Record name | 9-(2-C-Methyl-beta-D-ribofuranosyl)-6-(methylsulfanyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10414937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172722-76-8 | |
| Record name | 9-(2-C-Methyl-beta-D-ribofuranosyl)-6-(methylsulfanyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10414937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1623554.png)
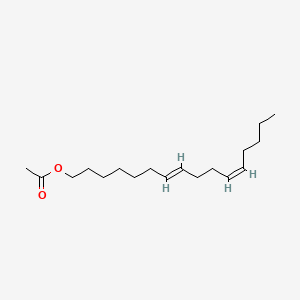


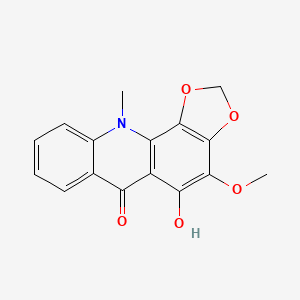
![(7Z,18E,20Z)-2,4,10,12,14,16-Hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1623562.png)
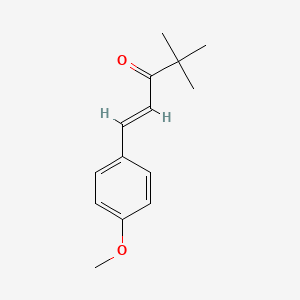
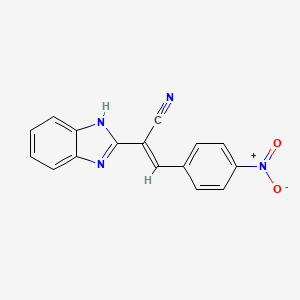

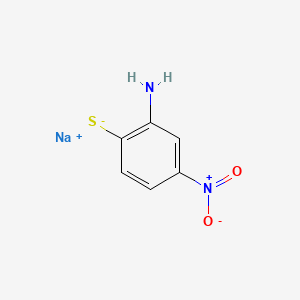

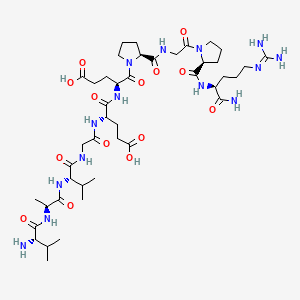
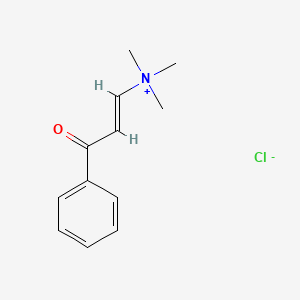
![6-[[(1S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1623576.png)